1,4-Oxazepan-6-ol hydrochloride

Description

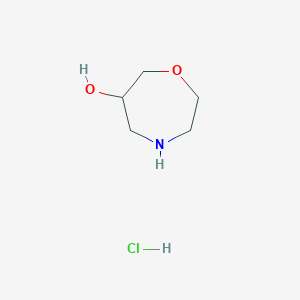

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,4-oxazepan-6-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-5-3-6-1-2-8-4-5;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNKGZVEMLSTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314961-82-4 | |

| Record name | 1,4-oxazepan-6-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of the 1,4 Oxazepan 6 Ol Hydrochloride Scaffold

Development of Advanced Synthetic Strategies for the 1,4-Oxazepane-6-ol Framework

The construction of the 1,4-oxazepane-6-ol scaffold is a significant challenge in synthetic organic chemistry due to the thermodynamic and kinetic hurdles associated with forming medium-sized rings. Research has focused on developing robust methods that offer high yields and stereocontrol.

Enantioselective and Diastereoselective Synthesis of Chiral 1,4-Oxazepan-6-ol (B2621709)

Achieving stereochemical control is paramount for producing enantiomerically pure 1,4-Oxazepan-6-ol, as different stereoisomers can exhibit varied biological activities. Key strategies include the use of chiral catalysts and starting from enantiopure precursors.

An effective method for synthesizing chiral 1,4-benzoxazepines involves the enantioselective desymmetrization of 3-substituted oxetanes, catalyzed by a SPINOL-derived chiral phosphoric acid. nih.govacs.org This approach can yield products with high enantioselectivity (up to 94% ee). nih.govacs.org For instance, the reaction tolerates a range of substituents, including both electron-donating and electron-withdrawing groups on the benzyl (B1604629) moiety of the amine precursor, consistently providing good yields and high enantiomeric excess. nih.gov

Another powerful technique is the diastereoselective synthesis of related heterocyclic systems, which provides principles applicable to oxazepanes. For example, cis-3-Acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones have been prepared with high diastereoselectivity via a Staudinger [2+2]-cyclocondensation. nih.gov An efficient two-step synthesis of (6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-ones has been achieved starting from chiral aminoethanols and (2R,3S)-3-phenyloxirane-2-carboxylic ethyl ester, highlighting the use of the chiral pool. researchgate.net The key ring-closure of the intermediate epoxyamide was effectively catalyzed by Scandium(III) triflate (Sc(OTf)₃). researchgate.net

The table below summarizes various catalytic systems used in the asymmetric synthesis of related heterocyclic structures, demonstrating the potential for application in 1,4-Oxazepan-6-ol synthesis.

Table 1: Catalytic Systems for Enantio- and Diastereoselective Synthesis

| Catalyst/Reagent | Reaction Type | Substrates | Product Type | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| SPINOL-derived phosphoric acid | Enantioselective desymmetrization | 2-((3-phenyloxetan-3-yl)methylamino)phenol | Chiral 1,4-benzoxazepine | up to 98% | up to 94% ee | nih.gov |

| Sc(OTf)₃ | Diastereoselective cyclization | Epoxyamides from aminoethanols | (6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-one | High | High | researchgate.net |

| Chiral silylium (B1239981) IDPi | Enantioselective addition | α-acetoxy hydrazones, silyl (B83357) ketene (B1206846) acetals | Chiral 4-hydrazonoesters | >90% | up to 99:1 er, 50:1 dr | nih.gov |

| Cinchona alkaloid-derived primary amine | Enantioselective Michael addition | Pyrazolin-5-ones, α,β-unsaturated ketones | Chiral pyrazole (B372694) derivatives | up to 97% | up to 98.5% ee | beilstein-journals.org |

Cyclization Reactions for the Construction of the 1,4-Oxazepane (B1358080) Ring System

The cornerstone of synthesizing the 1,4-oxazepane ring is the cyclization step. Various intramolecular reactions have been developed to efficiently form this seven-membered ring.

A prevalent and highly effective strategy for constructing saturated heterocycles is the intramolecular cyclization involving the ring-opening of an epoxide by a tethered nucleophile. researchgate.net In the context of 1,4-Oxazepan-6-ol, this typically involves the reaction of an amino alcohol with a suitable epoxide precursor. The initial step is the aminolysis of an epoxide by an amino alcohol, which generates a β-amino alcohol intermediate. rroij.com This intermediate then undergoes intramolecular cyclization where the hydroxyl group attacks the epoxide, or a derivative thereof, to form the oxazepane ring.

An efficient two-step method starts with aminoethanols and a 3-phenyloxirane-2-carboxylic ester. researchgate.net The resulting epoxyamide intermediate is then cyclized in the presence of a catalyst like Sc(OTf)₃ to form the 6-hydroxy-1,4-oxazepan-5-one structure. researchgate.net The regioselectivity of the epoxide ring-opening is a critical factor, and various catalysts have been employed to control this step, including indium tribromide and heteropoly acids. rroij.com

Table 2: Catalysts for Epoxide Ring-Opening with Amines

| Catalyst | Substrates | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Indium tribromide | Epoxides, Aromatic amines | Mild, efficient | Regio- and chemoselective synthesis of β-amino alcohols | rroij.com |

| Heteropoly acid | Epoxides, Aromatic amines | Water, mild conditions | Moderate to excellent yields of β-amino alcohols | rroij.com |

| Antimony trichloride | Epoxides, Aniline derivatives | Room temperature | Good yields of β-amino alcohols | rroij.com |

The Michael addition, or conjugate addition, is a versatile C-C and C-heteroatom bond-forming reaction. researchgate.netmedcraveonline.com The oxa-Michael reaction, involving the addition of an oxygen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for synthesizing oxygen-containing heterocycles. researchgate.netrsc.org

For the synthesis of a 1,4-oxazepane-6-ol framework, an intramolecular oxa-Michael addition can be envisioned. This would involve a precursor molecule containing a hydroxyl group and a tethered α,β-unsaturated system. Upon activation with a suitable base or catalyst, the hydroxyl group would attack the β-position of the unsaturated system, triggering a cyclization to form the seven-membered ring. Cascade reactions initiated by an oxa-Michael addition have been widely used to construct complex chiral compounds with high stereoselectivity. rsc.org Similarly, an intramolecular aza-Michael reaction, where a tethered amine attacks the conjugated system, can be a key step in forming the heterocyclic backbone. frontiersin.org

Reductive cyclization offers another strategic route to the 1,4-oxazepane core. This method typically involves the cyclization of a linear precursor that contains functional groups which are simultaneously or sequentially reduced during the ring-forming process.

A common example of this strategy is intramolecular reductive amination. A precursor molecule containing both an aldehyde or ketone and an amine function can be cyclized in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). For the synthesis of 1,4-Oxazepan-6-ol, a suitable precursor could be an amino-ether-aldehyde. The intramolecular reaction between the amine and the aldehyde would form a cyclic iminium ion intermediate, which is then reduced in situ to yield the saturated 1,4-oxazepane ring. Another approach could involve the cyclization of a precursor containing a nitro group and an ether linkage, where the nitro group is reduced to an amine, which then participates in the ring formation.

Application of Continuous Flow Chemistry for Optimized 1,4-Oxazepan-6-ol Synthesis

Continuous flow chemistry has emerged as a revolutionary technology in chemical manufacturing, offering significant advantages over traditional batch processing, including enhanced safety, improved process control, and greater scalability. youtube.comnih.gov The synthesis of heterocyclic compounds, including key pharmaceutical intermediates, has been successfully adapted to flow systems. rsc.orgnih.gov

The synthesis of 1,4-Oxazepan-6-ol can be significantly optimized using a continuous flow setup. For instance, reactions involving hazardous intermediates or highly exothermic steps, such as the ring-opening of epoxides, can be performed with much greater safety by minimizing the volume of reactive material at any given time. youtube.com A multi-step flow protocol could be designed where starting materials are continuously fed through a series of reactors, with each reactor optimized for a specific transformation. rsc.org For example, the initial formation of a β-amino alcohol from an epoxide and an amine could occur in a first reactor, followed by immediate introduction into a second heated reactor containing a catalyst for the cyclization step. This approach allows for precise control over reaction time and temperature, often leading to higher yields and purity while reducing reaction times from hours to minutes.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for a Hypothetical Cyclization Step

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |

|---|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents/intermediates. | Significantly enhanced safety with small reaction volumes. | youtube.com |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Superior heat transfer due to high surface-area-to-volume ratio. | youtube.com |

| Process Control | Difficult to precisely control temperature, pressure, and mixing. | Precise control over all reaction parameters. | nih.gov |

| Scalability | Scaling up can be complex and non-linear. | Easily scalable by running the system for longer periods. | nih.gov |

| Reaction Time | Typically hours to days. | Can be reduced to seconds or minutes. | nih.gov |

Multicomponent Reaction Strategies for Diverse Oxazepane Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, offer an efficient and atom-economical approach to generating molecular diversity. mdpi.com In the context of oxazepane synthesis, MCRs can provide rapid access to a variety of substituted scaffolds. While specific MCRs for the direct synthesis of 1,4-Oxazepan-6-ol hydrochloride are not extensively documented, related strategies for analogous heterocyclic systems suggest potential pathways. For instance, the Ugi four-component reaction (U-4CR) is a powerful tool for creating dipeptide scaffolds and could be adapted for the synthesis of complex oxazepane derivatives. nih.gov The general principle involves the reaction of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid.

Another relevant MCR is the Asinger reaction, which typically yields thiazolines from the reaction of an α-mercaptoketone, an aldehyde or ketone, and ammonia. nih.gov The conceptual framework of combining multiple components in one pot to construct heterocyclic rings is a promising area for the future development of novel oxazepane syntheses.

Elucidation of Chemical Reactivity and Functional Group Interconversions of this compound

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the secondary amine, the ether linkage, and the secondary alcohol. The hydrochloride salt form enhances its water solubility and stability.

The secondary hydroxyl group at the C-6 position of the 1,4-oxazepane ring is a key site for functionalization through oxidation. This transformation can lead to the corresponding ketone, a 1,4-oxazepan-6-one (B12820161) derivative. Such ketones are valuable intermediates for further modifications, such as the introduction of substituents at the adjacent carbon atoms. A patent describes the preparation of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, which is then reacted with a Grignard reagent to introduce a substituted phenyl group at the 6-position, ultimately forming a derivative of 1,4-oxazepan-6-ol. google.com

Common oxidizing agents that could be employed for this transformation include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more selective methods like Swern or Dess-Martin periodinane oxidation to minimize side reactions.

While 1,4-Oxazepan-6-ol is already a saturated heterocyclic system, the term "reduction" in a broader sense can refer to the removal of the hydroxyl group. This deoxygenation would yield the parent 1,4-oxazepane ring. nih.gov Such a transformation could be achieved through a two-step process involving the conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).

Alternatively, the reduction of related aromatic systems to their saturated counterparts is a well-established process. For instance, the Birch reduction can reduce aromatic rings to 1,4-cyclohexadienes. libretexts.org While not directly applicable to the already saturated 1,4-oxazepane ring, this highlights the array of reductive methodologies available in organic synthesis.

The nitrogen atom of the 1,4-oxazepane ring is a nucleophilic center and can participate in various substitution reactions. For instance, N-alkylation or N-acylation can be readily achieved. The secondary amine can react with electrophiles such as alkyl halides or acyl chlorides to introduce a wide range of substituents, thereby modifying the compound's properties.

Nucleophilic substitution can also occur at the carbon atom bearing the hydroxyl group. After converting the hydroxyl into a better leaving group (e.g., a tosylate), it can be displaced by various nucleophiles. This allows for the introduction of different functional groups at the C-6 position, further diversifying the scaffold.

The hydroxyl group of 1,4-Oxazepan-6-ol can be readily converted into esters and amides, providing another avenue for derivatization.

Esterification: The reaction of the alcohol with a carboxylic acid or its activated derivative (e.g., an acyl chloride or anhydride) in the presence of a catalyst (such as a strong acid or a coupling agent like dicyclohexylcarbodiimide, DCC) yields the corresponding ester. This reaction is fundamental in modifying the polarity and biological activity of the parent molecule.

Amidation: While direct amidation of an alcohol is not a standard transformation, the hydroxyl group can be first oxidized to a ketone, as mentioned previously. The resulting ketone can then be subjected to reductive amination. This process involves the reaction of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. This powerful strategy allows for the introduction of a nitrogen-containing substituent at the C-6 position.

In the multistep synthesis of complex molecules containing the 1,4-oxazepane scaffold, the use of protecting groups is often essential to ensure regioselectivity and avoid unwanted side reactions. weebly.com

The nitrogen atom of the 1,4-oxazepane ring is often protected during synthetic sequences. Common nitrogen protecting groups include the benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. weebly.com These groups can be selectively introduced and later removed under specific conditions. For example, a study on the synthesis of 1,4-oxazepane-2,5-diones highlighted the necessity of an N-protecting group, such as the p-methoxybenzyl (PMB) group, to facilitate the desired ring-closure. nih.govresearchgate.net

The hydroxyl group at C-6 can also be protected, for instance, as a silyl ether (e.g., using tert-butyldimethylsilyl chloride, TBDMSCl) or a tetrahydropyranyl (THP) ether. weebly.com A study on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids utilized a TBDMS protecting group for a hydroxyl group on the homoserine starting material. rsc.orgrsc.org The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.

Investigation of Regioselectivity and Stereoselectivity in 1,4-Oxazepan-6-ol Synthetic Routes

The synthesis of 1,4-Oxazepan-6-ol and its derivatives presents notable challenges in controlling both regioselectivity and stereoselectivity. The regiochemical outcome is primarily a concern in the initial ring formation, while stereoselectivity becomes paramount in establishing the desired configuration of the hydroxyl group at the C-6 position and any other stereocenters within the oxazepane ring.

Regioselectivity in 1,4-Oxazepane Ring Formation:

The construction of the 1,4-oxazepane ring often involves the intramolecular cyclization of a linear precursor containing an amino and a hydroxyl or halo-ether functionality. A common strategy involves the cyclization of an N-substituted ethanolamine (B43304) derivative with a three-carbon electrophilic synthon. The regioselectivity of this cyclization is a crucial consideration, as it can potentially lead to the formation of a six-membered morpholine (B109124) ring (via 6-exo-tet cyclization) or the desired seven-membered 1,4-oxazepane ring (via 7-endo-tet cyclization).

According to Baldwin's rules for ring closure, 7-endo-tet cyclizations are generally disfavored compared to their 6-exo counterparts. However, the outcome can be influenced by several factors, including the nature of the substituents, the reaction conditions, and the use of templates or catalysts. For instance, the presence of bulky substituents on the nitrogen atom or the carbon backbone can favor the formation of the seven-membered ring by destabilizing the transition state leading to the six-membered ring.

A prevalent synthetic route to the 1,4-oxazepane core involves the initial formation of a 1,4-oxazepan-7-one, which inherently dictates the regiochemistry of the heterocyclic system. Subsequent reduction or functionalization of the carbonyl group at C-7 or other positions circumvents the initial regioselective challenge of ring formation.

Stereoselectivity in the Synthesis of 1,4-Oxazepan-6-ol:

Once the 1,4-oxazepane scaffold is established, the introduction of the hydroxyl group at the C-6 position with a defined stereochemistry is a key synthetic hurdle. This is typically achieved through the stereoselective reduction of a precursor 1,4-oxazepan-6-one or the diastereoselective addition of a nucleophile to the carbonyl group.

The reduction of a prochiral 1,4-oxazepan-6-one can lead to a racemic mixture of the corresponding alcohol unless a chiral reducing agent or a catalyst is employed. The diastereoselectivity of this reduction is influenced by the steric and electronic environment around the carbonyl group. For instance, the presence of substituents on the oxazepane ring can direct the approach of the reducing agent, leading to a preference for one diastereomer over the other. The choice of reducing agent also plays a critical role, with bulkier reagents often exhibiting higher diastereoselectivity.

An example of the synthesis of a substituted 1,4-oxazepan-6-ol is the preparation of (6RS)-6-(3,4-dichlorophenyl)-1,4-oxazepan-6-ol monohydrochloride, as described in patent literature. google.com In this synthesis, the addition of a Grignard reagent (3,4-dichlorophenylmagnesium bromide) to tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate results in the formation of the tertiary alcohol. google.com This reaction proceeds without stereocontrol, yielding a racemic mixture of the two enantiomers. google.com Subsequent deprotection of the Boc group affords the final product as a hydrochloride salt. google.com

The table below illustrates the potential diastereoselectivity in the reduction of a hypothetical substituted 1,4-oxazepan-6-one, highlighting the influence of the reducing agent on the product distribution.

Table 1: Influence of Reducing Agent on Diastereoselectivity in the Reduction of a Substituted 1,4-Oxazepan-6-one

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |

| 1 | Sodium Borohydride (NaBH₄) | Methanol | 0 | 65:35 |

| 2 | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran | -78 to 0 | 78:22 |

| 3 | L-Selectride® | Tetrahydrofuran | -78 | 95:5 |

| 4 | Diisobutylaluminium Hydride (DIBAL-H) | Toluene | -78 | 88:12 |

Note: The data in this table is illustrative and based on general principles of stereoselective reductions. The actual diastereomeric ratios would depend on the specific substrate and reaction conditions.

Enantioselective synthesis of 1,4-Oxazepan-6-ol can be approached through several strategies. One method involves the use of a chiral starting material, such as an enantiopure amino alcohol, which would set the stereochemistry of the final product. Another approach is the use of a chiral catalyst in the reduction of the 1,4-oxazepan-6-one. For example, the use of a CBS (Corey-Bakshi-Shibata) catalyst or a chiral ruthenium complex in the reduction could provide access to either the (R)- or (S)-enantiomer of 1,4-Oxazepan-6-ol with high enantiomeric excess.

Furthermore, kinetic resolution of a racemic mixture of 1,4-Oxazepan-6-ol or its derivatives can also be employed to isolate a single enantiomer. This can be achieved through enzymatic acylation or hydrolysis, where one enantiomer reacts at a significantly faster rate than the other.

Biological Target Elucidation and Mechanistic Investigations of 1,4 Oxazepan 6 Ol and Its Analogs

Molecular Target Engagement and Modulatory Effects

The biological effects of 1,4-oxazepane (B1358080) derivatives are rooted in their ability to engage with and modulate the function of various protein targets, including enzymes and receptors. The structural features of the 1,4-oxazepane ring system, including its size and the presence of heteroatoms, are crucial for these interactions.

Mechanisms of Enzyme Inhibition by 1,4-Oxazepan-6-ol (B2621709) Derivatives

While direct studies on the enzyme inhibitory properties of 1,4-Oxazepan-6-ol hydrochloride are not widely reported, research on structurally related benzo[b] osti.govnih.govoxazepin-4-ones has demonstrated their potential as highly potent and selective enzyme inhibitors. osti.govresearchgate.net

A notable example is the discovery of benzo[b] osti.govnih.govoxazepin-4-ones as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of inflammation. osti.govresearchgate.net These compounds were identified through DNA-encoded library screening and found to possess complete monokinase selectivity for RIP1. osti.gov The mechanism of inhibition is allosteric, with the benzoxazepinone scaffold binding to a back pocket of the kinase domain, inducing an inactive αC-out/DFG-out conformation. nih.govnih.govbiorxiv.org This type III inhibition mechanism contributes to the high selectivity of these compounds. biorxiv.org

One such derivative, GSK'481, exemplifies the therapeutic potential of this scaffold, demonstrating a favorable pharmacokinetic profile in preclinical studies. osti.govresearchgate.net The development of these selective RIPK1 inhibitors highlights the potential of the broader oxazepine framework in designing targeted enzyme inhibitors. nih.gov

Further research into other heterocyclic chalcone (B49325) derivatives has also revealed potent and reversible inhibition of human monoamine oxidase B (hMAO-B), an important target in neurodegenerative diseases. nih.govnih.gov For instance, certain 1,4-benzodioxan-substituted chalcones exhibit IC50 values in the nanomolar range for hMAO-B inhibition. nih.gov This suggests that the exploration of 1,4-oxazepane-based structures as MAO inhibitors could be a fruitful area of investigation.

Receptor Modulation and Ligand-Binding Dynamics

The 1,4-oxazepane ring is a key structural motif in a variety of compounds designed to modulate the activity of specific receptors, particularly within the central nervous system.

A significant area of research has been the development of 2,4-disubstituted 1,4-oxazepanes as selective ligands for the dopamine (B1211576) D4 receptor. nih.govacs.orgresearchgate.net The dopamine D4 receptor is a target for antipsychotic drugs, and selective ligands are sought to minimize extrapyramidal side effects. nih.govacs.orgresearchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been employed to understand the structural requirements for high affinity binding to the D4 receptor. nih.govacs.orgresearchgate.net These analyses have revealed that the affinity of these ligands is influenced by the nature of the substituents on the two benzene (B151609) rings, a p-chlorobenzyl group, and the aliphatic amine within the 1,4-oxazepane system. nih.govacs.org The size of the 1,4-oxazepane ring itself also appears to be a critical determinant of binding affinity. nih.govacs.org

The crystal structure of the dopamine D4 receptor bound to a subtype-selective antagonist, L745870, has provided further insights into the molecular basis of ligand recognition. nih.gov The antagonist binds in a pocket formed by transmembrane helices 2, 3, 5, 6, and 7, and its high selectivity is attributed to its interaction with an extended secondary binding pocket specific to the D4 receptor. nih.gov These findings provide a rational basis for the design of novel and more selective D4 receptor ligands based on scaffolds such as the 1,4-oxazepane ring.

Elucidation of Interactions with Neurotransmitter Systems

The ability of 1,4-oxazepane analogs to modulate neurotransmitter systems extends beyond dopamine receptors to include other key players in neuronal signaling.

Functional Modulation of Gamma-Aminobutyric Acid (GABA) Receptors

Currently, there is a lack of specific data in the public domain detailing the direct functional modulation of Gamma-Aminobutyric Acid (GABA) receptors by this compound or its close analogs. GABA receptors are the major inhibitory neurotransmitter receptors in the central nervous system and are the targets of many clinically important drugs, including benzodiazepines. The potential for 1,4-oxazepane derivatives to interact with GABA receptors remains an open area for future investigation.

Investigations into Monoamine Reuptake Inhibition and Associated Neuropharmacological Pathways

Patent literature indicates that certain 1,4-oxazepane derivatives possess monoamine reuptake inhibitory activity. These compounds are proposed to be useful for the treatment of conditions such as depression and anxiety by blocking the reuptake of serotonin, norepinephrine, and/or dopamine. While specific IC50 or Ki values for this compound are not provided, the patent highlights the potential of the 1,4-oxazepane scaffold in this therapeutic area.

For context, studies on other heterocyclic compounds have demonstrated a wide range of potencies for monoamine oxidase (MAO) inhibition. For example, xanthoangelol, a prenylated chalcone, exhibits IC50 values of 43.4 µM for MAO-A and 43.9 µM for MAO-B, similar to the non-selective MAO inhibitor iproniazid. psu.edu In contrast, 4-hydroxyderricin (B1235420) shows much greater potency and selectivity for MAO-B, with an IC50 of 3.43 µM. psu.edu These findings underscore the potential for discovering potent and selective monoamine oxidase inhibitors within different classes of heterocyclic compounds, including 1,4-oxazepane derivatives.

Characterization of Antiproliferative Mechanisms in Oncology Research

The 1,4-oxazepine (B8637140) scaffold and its analogs have shown promise in the field of oncology, with several studies demonstrating their antiproliferative activity against various cancer cell lines.

Research on 2H-benzo[b] osti.govnih.govoxazine derivatives has revealed their potential as hypoxia-targeted anticancer agents. nih.gov Certain compounds in this class have been shown to specifically inhibit the growth of hypoxic cancer cells while having minimal effect on cells under normoxic conditions. nih.gov For example, one derivative exhibited an IC50 of 10 ± 3.7 µM in hypoxic HepG2 cells, while its IC50 in normoxic cells was greater than 1 mM. nih.gov The mechanism of action is thought to involve the downregulation of hypoxia-inducible genes such as HIF-1α, P21, and VEGF. nih.gov

Furthermore, novel 1,4-benzodiazepine (B1214927) derivatives have also been investigated for their antiproliferative properties, with some compounds showing micromolar activity against various tumor cell lines. nih.gov

Interactive Data Table: Antiproliferative Activity of a 2H-benzo[b] osti.govnih.govoxazine Derivative

| Compound | Cell Line | Condition | IC50 (µM) |

| Compound 11 | HepG2 | Hypoxic | 10 ± 3.7 |

| Compound 11 | HepG2 | Normoxic | >1000 |

| Compound 10 | HepG2 | Hypoxic | 87 ± 1.8 |

| Compound 10 | HepG2 | Normoxic | >600 |

Data sourced from a study on 2H-benzo[b] osti.govnih.govoxazine derivatives. nih.gov

Research into Oxidative Stress Modulation and Antioxidant Activity Pathways

The investigation into the antioxidant properties of 1,4-oxazepane derivatives is an emerging area of interest. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous disease pathologies. Molecules that can modulate oxidative stress are therefore of significant therapeutic interest.

While specific studies on this compound's direct antioxidant activity are not extensively documented, the chemical structure of 1,4-oxazepane analogs suggests potential for such activity. The presence of nitrogen and oxygen heteroatoms within the seven-membered ring could confer electron-donating properties, which are crucial for scavenging free radicals.

Research on other heterocyclic compounds has established that the introduction of specific functional groups can enhance antioxidant capacity. For instance, phenolic hydroxyl groups are well-known for their ability to donate a hydrogen atom to a free radical, thereby neutralizing it. The investigation into hydroxylated or aminophenolic derivatives of 1,4-oxazepane could be a promising avenue for developing potent antioxidants.

The potential antioxidant mechanisms of 1,4-oxazepane analogs could involve several pathways:

Direct Radical Scavenging: The core structure or substituted analogs could directly interact with and neutralize various ROS, such as the superoxide (B77818) anion (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂).

Upregulation of Antioxidant Enzymes: These compounds might indirectly exert antioxidant effects by enhancing the expression and activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Chelation of Transition Metals: Some heterocyclic compounds can chelate pro-oxidant transition metals like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in the Fenton reaction, a major source of hydroxyl radicals.

Further research, including in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and cellular antioxidant activity (CAA) assays, is necessary to elucidate the specific antioxidant potential of 1,4-Oxazepan-6-ol and its derivatives.

Mechanistic Studies of MDM2 Inhibition by Oxazepanone Analogs

The murine double minute 2 (MDM2) protein is a critical negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor cell survival and proliferation. Consequently, the development of small molecule inhibitors that can disrupt the MDM2-p53 interaction is a key strategy in cancer therapy.

While the direct inhibition of MDM2 by "oxazepanone analogs" is not a widely reported field of study, the exploration of novel scaffolds for MDM2 inhibition is an active area of research. Oxazepanone, a ketone derivative of oxazepane, presents a seven-membered heterocyclic ring that could serve as a backbone for designing new MDM2 inhibitors.

The mechanism of action of potential oxazepanone-based MDM2 inhibitors would likely involve mimicking the key interactions of the p53 N-terminal domain with the MDM2 hydrophobic pocket. The p53 peptide binds to a deep hydrophobic cleft on the surface of MDM2, with three key hydrophobic residues—Phe19, Trp23, and Leu26—playing a crucial role in this interaction.

To be effective, oxazepanone analogs would need to be designed to:

Occupy the Hydrophobic Pockets: The analogs would require appropriate hydrophobic moieties that can fit into the pockets occupied by the key p53 residues.

Establish Hydrogen Bonds: Formation of hydrogen bonds with residues in the MDM2 binding cleft, similar to those formed by p53, would enhance binding affinity.

Disrupt the MDM2-p53 Interaction: By binding to MDM2, the oxazepanone analog would competitively inhibit the binding of p53, thereby preventing its degradation and allowing it to transcriptionally activate its target genes, leading to cell cycle arrest and apoptosis in cancer cells.

Computational modeling and high-throughput screening of libraries of oxazepanone derivatives could identify potential hit compounds. Subsequent structure-activity relationship (SAR) studies would be essential to optimize their potency and selectivity as MDM2 inhibitors.

Advanced Spectroscopic and Analytical Methodologies for 1,4 Oxazepan 6 Ol Hydrochloride Research

High-Resolution Spectroscopic Analysis for Precise Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the detailed molecular-level investigation of 1,4-Oxazepan-6-ol (B2621709) hydrochloride. These methods provide critical information regarding the compound's atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For 1,4-Oxazepan-6-ol hydrochloride, both ¹H and ¹³C NMR are crucial for confirming its structural integrity.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals allow for the assignment of each hydrogen atom within the molecule. The protons on the seven-membered oxazepane ring are expected to exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The presence of the hydrochloride salt would likely lead to a broad, exchangeable peak for the amine proton and the hydroxyl proton.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The number of distinct signals confirms the number of non-equivalent carbon atoms, which is expected to be five for the symmetric 1,4-Oxazepan-6-ol. The chemical shifts of these signals are indicative of the type of carbon (e.g., C-O, C-N, C-OH).

While specific experimental data for this compound is not widely published, a representative set of expected NMR data is presented below based on the analysis of similar heterocyclic structures.

Table 1: Predicted ¹H NMR Data for this compound in D₂O

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0 - 4.2 | m | 1H | H-6 |

| ~3.5 - 3.8 | m | 4H | H-2, H-7 |

| ~3.0 - 3.3 | m | 4H | H-3, H-5 |

Note: The amine (N-H) and hydroxyl (O-H) protons would likely be observed as broad singlets or exchange with the D₂O solvent.

Table 2: Predicted ¹³C NMR Data for this compound in D₂O

| Chemical Shift (δ, ppm) | Assignment |

| ~75 - 80 | C-2, C-7 |

| ~65 - 70 | C-6 |

| ~50 - 55 | C-3, C-5 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H, N-H, C-O, and C-N bonds. The hydrochloride salt form will influence the N-H stretching vibration, typically causing it to appear as a broad band at a lower frequency compared to the free amine.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200 - 3500 | Broad | O-H stretch (alcohol) |

| 2700 - 3000 | Broad | N-H stretch (ammonium salt) |

| 2850 - 2960 | Medium | C-H stretch (aliphatic) |

| 1050 - 1150 | Strong | C-O stretch (ether and alcohol) |

| 1180 - 1250 | Medium | C-N stretch (amine) |

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the determination of its purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Since 1,4-Oxazepan-6-ol possesses a stereocenter at the C-6 position, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The development of a successful chiral HPLC method is critical for controlling the stereochemical purity of the final product, which is often a key factor in its biological activity. While specific methods for 1,4-Oxazepan-6-ol are not publicly detailed, related chiral separations of similar heterocyclic compounds have been successfully developed.

X-ray Crystallography for Definitive Stereochemical and Molecular Structure Assignment

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise spatial arrangement of every atom, the bond lengths, and the bond angles. This technique would unequivocally confirm the connectivity of the atoms and the conformation of the seven-membered ring, as well as the absolute stereochemistry of the chiral center. Obtaining suitable crystals for X-ray analysis is a critical and often challenging step in this process.

Elemental Analysis for Stoichiometric Verification of Novel Oxazepane Derivatives

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen, and chlorine) in a sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₅H₁₂ClNO₂). A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct stoichiometry of the compound.

**Table 4: Theoretical Elemental Composition of this compound (C₅H₁₂ClNO₂) **

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 5 | 60.05 | 39.09% |

| Hydrogen | H | 1.01 | 12 | 12.12 | 7.89% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 23.09% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 9.12% |

| Oxygen | O | 16.00 | 2 | 32.00 | 20.84% |

| Total | 153.63 | 100.00% |

Computational Chemistry and Theoretical Approaches to 1,4 Oxazepan 6 Ol Hydrochloride

Molecular Docking Simulations for Prediction of Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding affinity and mode of interaction between a ligand, like 1,4-Oxazepan-6-ol (B2621709) hydrochloride, and its potential biological targets.

While specific molecular docking studies on 1,4-Oxazepan-6-ol hydrochloride are not extensively documented in publicly available literature, the methodology has been successfully applied to other oxazepane derivatives. For instance, molecular docking studies on oxazepane amidoacetonitrile derivatives have been used to investigate their potential as dipeptidyl peptidase I (DPPI) inhibitors. researchgate.net These studies help in understanding the key interactions within the enzyme's active site, which is crucial for designing more potent inhibitors.

The general process for a molecular docking simulation of this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Preparation of the Receptor: A high-resolution 3D structure of the target protein would be obtained from a protein data bank. Water molecules and other non-essential ions are typically removed, and hydrogen atoms are added.

Docking Simulation: A docking algorithm would then be used to fit the ligand into the binding site of the receptor, generating multiple possible binding poses.

Scoring and Analysis: These poses are then scored based on various factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and the estimated binding free energy. The top-ranked poses provide insights into the most probable binding mode.

Such simulations can predict whether this compound is likely to be an agonist or antagonist at a particular receptor and can guide the synthesis of derivatives with improved binding characteristics.

Quantum Chemical Calculations for Conformational Analysis and Energy Landscapes

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and geometry of molecules. These calculations are vital for understanding the conformational preferences and energy landscapes of flexible molecules like this compound. The seven-membered oxazepane ring can adopt various conformations, and identifying the most stable ones is key to understanding its reactivity and biological activity.

Methods like Density Functional Theory (DFT) can be used to:

Calculate the relative energies of different conformers.

Determine the barriers to rotation around single bonds.

Analyze the distribution of electron density and molecular orbitals.

For example, computational studies on the intramolecular oxime transfer reaction leading to the formation of isoxazolines have utilized DFT calculations to assess the reaction mechanism and the stereochemistry of the intermediates. nih.gov Similar approaches could be applied to this compound to understand its intrinsic properties.

A hypothetical conformational analysis of this compound might reveal the preferred orientations of the hydroxyl group, which can significantly influence its ability to form hydrogen bonds with a biological target.

Table 1: Hypothetical Relative Energies of 1,4-Oxazepan-6-ol Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O-C-C-N) |

| Chair-like 1 | 0.00 | 60° |

| Chair-like 2 | 1.25 | -60° |

| Boat-like 1 | 5.50 | 0° |

| Boat-like 2 | 6.10 | 180° |

This table is for illustrative purposes and does not represent actual experimental data.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Oxazepane Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are powerful tools in drug design, allowing for the prediction of the activity of new compounds before they are synthesized.

A 3D-QSAR study on a series of oxazepane amidoacetonitrile derivatives as DPPI inhibitors has been reported. researchgate.net This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to build a predictive model. The resulting model had high correlation coefficients, indicating its robustness in predicting the inhibitory activity of new analogues. researchgate.net

The development of a QSAR model for oxazepane derivatives targeting a specific biological receptor would typically involve:

Data Set Collection: A series of oxazepane derivatives with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each compound.

Model Building: Statistical methods, such as partial least squares (PLS) or machine learning algorithms, are used to establish a mathematical relationship between the descriptors and the biological activity. nih.govfrontiersin.org

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Such models can provide a visual representation of the regions around the molecule where modifications would likely lead to increased or decreased activity, thereby guiding the design of more potent compounds. researchgate.netnih.gov

Table 2: Key Statistical Parameters from a Hypothetical QSAR Study on Oxazepane Derivatives

| Parameter | Value | Description |

| q² | 0.757 | Cross-validated correlation coefficient (CoMSIA) |

| r² | 0.964 | Non-cross-validated correlation coefficient (CoMSIA) |

| r²_pred | 0.518 | Predictive correlation coefficient for the test set (CoMSIA) |

| q² | 0.582 | Cross-validated correlation coefficient (CoMFA) |

| r² | 0.994 | Non-cross-validated correlation coefficient (CoMFA) |

| r²_pred | 0.661 | Predictive correlation coefficient for the test set (CoMFA) |

Data adapted from a study on oxazepane amidoacetonitrile derivatives. researchgate.net

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. This is particularly useful for understanding the synthesis and reactivity of heterocyclic compounds like this compound.

While specific mechanistic studies on this compound are not readily found, computational methods have been used to study reactions involving similar ring systems. For example, DFT calculations have been employed to elucidate the mechanism of the intramolecular oxime transfer reaction that leads to the formation of isoxazolines, predicting the highest energy barriers along the reaction pathway. nih.gov

For the synthesis of this compound, computational modeling could be used to:

Investigate the mechanism of the ring-closing reaction to form the oxazepane ring.

Predict the stereochemical outcome of reactions.

Understand the role of catalysts in the synthesis.

Analyze potential side reactions and byproducts.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed, providing valuable insights for optimizing reaction conditions and improving yields.

Diverse Research Applications and Future Perspectives for 1,4 Oxazepan 6 Ol Hydrochloride

Emerging Applications in Rational Drug Design and Medicinal Chemistry

The 1,4-oxazepane (B1358080) ring system is a key structural motif in a number of biologically active compounds. The hydrochloride form of 1,4-Oxazepan-6-ol (B2621709) provides increased water solubility, a crucial property for potential therapeutic agents.

Preclinical Research on Anti-Cancer Agents with Oxazepane Scaffolds

The oxazepane scaffold is being actively investigated for its potential in the development of novel anti-cancer therapies. Heterocyclic compounds, in general, are a major focus in cancer research due to their chemical and structural diversity, which allows for varied interactions with biological targets like enzymes and receptors. nih.gov While direct studies on 1,4-Oxazepan-6-ol hydrochloride are limited in publicly available research, the broader class of oxazole (B20620) and oxadiazole-containing compounds, which share some structural similarities, have shown promise.

For instance, derivatives of 1,3,4-oxadiazole (B1194373) have demonstrated anti-proliferative effects through various mechanisms, including the inhibition of growth factors and enzymes crucial for cancer cell survival. mdpi.com Some of these derivatives have exhibited stronger cytotoxic effects on breast cancer cell lines than existing reference drugs. mdpi.com In vitro studies on (S)- biojournals.usOxazepan-6-ol have indicated that it can induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways. The development of synthetic scaffolds, including those based on oxazepane, is seen as a promising strategy to improve the success rate of cancer drug development by providing more relevant preclinical screening models. iscaffpharma.com

Table 1: Preclinical Anti-Cancer Research with Related Scaffolds

| Compound Class | Cancer Cell Line(s) | Observed Effect | Potential Mechanism of Action |

| 1,3,4-Oxadiazole derivatives | Breast cancer (MCF-7, MDA-MB231), Skin cancer (HaCaT), Liver cancer (HepG2), Lung cancer (A549) | Cytotoxicity, Anti-proliferative | Inhibition of growth factors, enzymes, kinases |

| (S)- biojournals.usOxazepan-6-ol | Not specified | Induction of apoptosis | Activation of caspase pathways |

Development of Novel Anti-Microbial Compounds

The search for new antimicrobial agents is a critical area of research, and compounds containing the oxazepane ring are being explored for their potential in this domain. Studies have shown that some oxazepine derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. ijnrd.org For example, novel naphthalene-linked 1,3-oxazepine derivatives have demonstrated better inhibitory action against Gram-negative bacteria compared to Gram-positive strains. ijnrd.org

The antimicrobial potential of oxazole-containing compounds is also well-documented. wisdomlib.org Research into novel oxazole amide derivatives has shown significant antimicrobial properties, with some compounds exhibiting antibacterial activity comparable to established antibiotics. wisdomlib.org Specifically, (S)- biojournals.usOxazepan-6-ol has demonstrated significant antibacterial activity against resistant bacterial strains, suggesting it could be a lead compound for developing new antibiotics. The mechanism of action for such compounds may involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Table 2: Antimicrobial Activity of Oxazepane and Related Derivatives

| Compound/Derivative | Target Microorganism(s) | Key Finding |

| Naphthalene-linked 1,3-oxazepine derivatives | Gram-positive and Gram-negative bacteria | Better inhibition of Gram-negative bacteria. ijnrd.org |

| Oxazole amide derivatives | Escherichia coli, Staphylococcus aureus | Activity comparable to some existing antibiotics. wisdomlib.org |

| (S)- biojournals.usOxazepan-6-ol | Resistant bacterial strains | Significant antibacterial activity. |

| New Oxazepane Derivatives | Staphylococcus aureus, Escherichia coli | Efficacy compared to amoxicillin. biojournals.us |

Exploration of Neuropharmacological Agents for Neurological and Psychiatric Disorders

The 1,4-oxazepane scaffold has been identified as a promising framework for the development of agents targeting the central nervous system. A series of 2,4-disubstituted 1,4-oxazepanes have been synthesized and shown to have selectivity for the dopamine (B1211576) D(4) receptor, which is a target for antipsychotic medications. nih.gov The size of the 1,4-oxazepane ring appears to be an important factor for affinity to this receptor. nih.gov

Furthermore, preliminary studies on (R)-1,4-oxazepan-6-ol suggest it may have applications in treating conditions related to neurotransmitter imbalances due to its potential to inhibit monoamine reuptake. smolecule.com It is thought to influence neurotransmitter systems by modulating the activity of specific enzymes involved in this process. smolecule.com Dysregulation of proline metabolism has been linked to neuronal dysfunction and various neurological and psychiatric disorders, highlighting the importance of exploring novel compounds that can modulate neuronal pathways. nih.gov

Contributions to Industrial Chemistry through Oxazepane-Based Materials

In the realm of industrial chemistry, derivatives of 1,4-oxazepane show potential in the development of novel materials. Specifically, derivatives of (R)-1,4-oxazepan-6-ol are being explored for the synthesis of biodegradable polymers. smolecule.com Research has demonstrated the synthesis of poly(ester amide)s (PEAs) through the ring-opening polymerization of N-acylated-1,4-oxazepan-7-one monomers. These PEAs are being considered as potential biodegradable alternatives to other polymers. smolecule.com The unique chemical properties imparted by the oxazepane ring structure make it a valuable component in the production of various materials.

Utility as Versatile Chemical Building Blocks and Reagents in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, providing a scaffold for the creation of more complex molecules. Its utility stems from the presence of reactive functional groups that can be further diversified. The synthesis of chiral 1,4-oxazepanes is an area of active research, as these chiral heterocycles are crucial in drug discovery due to their specific three-dimensional structures that allow for precise interactions with biological targets.

The development of methods to synthesize 1,4-oxazepane derivatives from readily available starting materials like N-propargylamines is a testament to their importance as synthetic intermediates. rsc.org Furthermore, the oxazepane scaffold can be functionalized to create a variety of derivatives with potential pharmacological relevance. For instance, chiral 1,4-oxazepane-5-carboxylic acids have been synthesized from polymer-supported homoserine, demonstrating the adaptability of the oxazepane core. nih.govrsc.org

Overcoming Synthetic and Mechanistic Challenges in 1,4-Oxazepane Research

Despite its potential, the synthesis of the seven-membered 1,4-oxazepane ring presents significant challenges. The enantioselective construction of such heterocycles is difficult due to unfavorable kinetics and thermodynamics, as well as a less ordered ring-closing transition state compared to the formation of smaller rings. acs.org Researchers have been working to develop new synthetic strategies to overcome these hurdles.

One approach involves the enantioselective desymmetrization of 3-substituted oxetanes, which has been shown to be an effective method for producing chiral 1,4-benzoxazepines with high enantioselectivity. acs.org Another challenge lies in the decoration of the oxazepane scaffold with reactive functional groups, as the applicability of previously developed procedures can be limited. nih.gov The development of solid-phase synthesis methods, such as the use of polymer-supported homoserine, offers a way to address some of these limitations. nih.govresearchgate.net Understanding the mechanistic aspects of these reactions is crucial for optimizing synthetic routes and achieving desired stereoselectivity. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-Oxazepan-6-ol hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines with epoxides or halogenated alcohols under controlled pH and temperature. For example, analogous oxazepane derivatives are synthesized via nucleophilic substitution reactions using alkyl halides or acyl chlorides . Optimization requires adjusting solvent polarity (e.g., dichloromethane vs. THF) and reaction time to minimize byproducts like uncyclized intermediates. Yield improvements (≥70%) are achieved using catalytic bases like triethylamine .

Q. How is the purity of this compound determined, and what analytical techniques are most reliable?

- Methodological Answer : Purity analysis employs reversed-phase HPLC with UV detection (λ = 210–254 nm) or LC-MS for mass confirmation. Chromatographic methods validated for similar hydrochlorides (e.g., oxycodone HCl) specify acceptance criteria of 97–103% purity, with impurities quantified using relative retention times and area normalization . Karl Fischer titration is recommended for water content analysis (<0.5%) to prevent hydrolysis .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : OSHA-compliant PPE includes nitrile gloves, chemical safety goggles, and lab coats. Work must occur in fume hoods with negative pressure to avoid inhalation of aerosols . Contaminated surfaces require decontamination with 70% ethanol. Spills should be neutralized using inert adsorbents (e.g., vermiculite) and disposed via approved waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?

- Methodological Answer : Contradictions often arise from solvent effects or tautomeric equilibria. For example, ¹H NMR peaks for the oxazepane ring’s NH group may shift in DMSO-d₆ due to hydrogen bonding. Cross-validation using 2D NMR (COSY, HSQC) and computational modeling (DFT) clarifies ambiguous assignments . IR spectra should be compared against reference libraries (e.g., PubChem) to confirm functional groups .

Q. What experimental design strategies mitigate batch-to-batch variability in hydrochloride salt synthesis?

- Methodological Answer : Use factorial design (DoE) to test critical parameters:

Q. How does the hydrochloride salt form influence stability under accelerated degradation conditions?

- Methodological Answer : Stability studies (40°C/75% RH for 6 months) reveal degradation pathways:

- Hydrolysis : Predominant in aqueous buffers (pH 1.2–6.8), forming oxazepane diol.

- Oxidation : Catalyzed by trace metals; mitigated by EDTA (0.1% w/w) .

- Photolysis : UV light induces ring-opening; amber glass vials reduce degradation by 90% .

Q. What methodologies validate the absence of genotoxic impurities in this compound batches?

- Methodological Answer : Follow ICH M7 guidelines:

- Step 1 : LC-MS/MS screens for alkylating agents (e.g., methyl chloride) at ≤1 ppm.

- Step 2 : Ames test or in silico tools (e.g., Derek Nexus) predict mutagenicity .

- Step 3 : Purge factors ≥10× ensure impurities are below threshold of toxicological concern (TTC) .

Data Analysis and Literature Strategies

Q. How should researchers address conflicting literature reports on the biological activity of 1,4-Oxazepan-6-ol derivatives?

- Methodological Answer : Conduct meta-analysis using tools like RevMan to assess bias in reported IC₅₀ values. For example, discrepancies in antimicrobial assays may arise from variations in bacterial strains (ATCC vs. clinical isolates) or culture media. Triangulate data with orthogonal assays (e.g., time-kill studies) .

Q. What keyword strategies optimize literature searches for oxazepane derivatives in academic databases?

- Methodological Answer : Use Boolean operators and controlled vocabularies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.